acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester
Description
This compound, with the IUPAC name acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester, is a steroidal derivative featuring a cyclopenta[a]phenanthrene backbone. Its molecular formula is C₂₃H₃₀O₄ (CAS: 7759-35-5), and it is characterized by key substituents:
- A 17α-acetate group (esterification at position 17).
- Acetyl and methyl groups at positions 17, 6, 10, and 12.
- A 3-keto group and a partially saturated ring system .
Its synthesis typically involves O-alkylation of estrone derivatives under anhydrous conditions (e.g., THF, nitrogen atmosphere) .
Properties
IUPAC Name |
[(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18?,19?,20?,22?,23?,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZAXGRLVPAYTJ-VSUSFZLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2C3CC[C@@](C3(CCC2C4(C1=CC(=O)CC4)C)C)(C(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
595-33-5 | |
| Record name | MEGESTROL ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Two-Step Synthesis via Ketalization and Grignard Reaction
The most efficient preparation method involves a two-step process starting from 6-keto-17α-acetoxyprogesterone. The first step employs ketalization using triethyl orthoformate and ethylene glycol under acid catalysis, forming a double Betamethasone ketal intermediate. The second step utilizes a Grignard reaction with methylmagnesium bromide (RMgBr), followed by acid hydrolysis, deprotection, and dehydration to yield the final product.
Table 1: Summary of the Two-Step Synthesis
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethyl orthoformate, ethylene glycol, acid catalyst | 20–50°C | 12–16 | 115–120 |
| 2 | RMgBr (methylmagnesium bromide), strong acid | 10–100°C | 12–18 | 70–75 |
The ketalization step achieves a 115–120% weight yield due to the incorporation of protective groups, while the Grignard reaction provides a 70–75% yield after recrystallization.
Reaction Mechanisms and Intermediate Characterization
Ketal Formation
The initial ketalization protects the 3-keto and 20-keto groups of 6-keto-17α-acetoxyprogesterone, forming 6-keto-17α-acetoxy-3,20-bis(ethylene ketal) . This intermediate is stabilized by acid catalysis (e.g., p-toluenesulfonic acid) and isolated via neutralization with weak bases like sodium bicarbonate.
Grignard Addition and Deprotection
The Grignard reagent (RMgBr) attacks the C6 position of the ketal intermediate, introducing a methyl group. Subsequent hydrolysis with hydrochloric acid removes the ketal protections and dehydrates the structure, yielding the Δ6,7 double bond characteristic of megestrol acetate.
Table 2: Key Intermediates and Their Properties
| Intermediate | Structure | HPLC Purity (%) | Melting Point (°C) |
|---|---|---|---|
| Double Betamethasone ketal | 6-Keto-17α-acetoxy-3,20-bis(ethylene ketal) | 97.5–98.5 | – |
| Megestrol acetate crude | [(17R)-17-acetyl-6-methyl-3,20-dioxo-pregna-4,6-dien-17-yl] acetate | 97.5–99.0 | – |
| Final product | Acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-...] ester | ≥99.0 | 213–220 |
Process Optimization and Solvent Selection
Solvent Systems
-
Step 1 : Tetrahydrofuran (THF) or chloroform dissolves the starting material effectively, with THF providing better reaction homogeneity.
-
Step 2 : Ether or THF facilitates the Grignard reaction, while chloroform aids in crystallization during workup.
Table 3: Solvent Impact on Yield and Purity
| Solvent Combination | Step 1 Yield (%) | Step 2 Yield (%) | Final HPLC Purity (%) |
|---|---|---|---|
| THF + Bromomethane | 118 | 75 | 99.2 |
| Chloroform + Iodomethane | 120 | 70 | 99.0 |
Temperature and Catalysis
-
Ketalization : Elevated temperatures (40–50°C) reduce reaction time but risk side reactions.
-
Grignard Reaction : Controlled addition at 50–55°C ensures regioselectivity and minimizes byproducts.
Industrial-Scale Considerations
Solvent Recycling
The patent emphasizes >90% solvent recovery via reduced-pressure distillation, reducing production costs by 30–35%. For example, THF recovery exceeds 95% in optimized setups.
Environmental and Economic Metrics
-
Waste Reduction : Closed-loop systems recycle acid and base streams, minimizing effluent.
-
Cost Drivers : Magnesium metal and methyl halides account for 40–45% of raw material costs.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Different ester derivatives
Scientific Research Applications
Acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester involves its interaction with specific molecular targets and pathways. This compound can bind to steroid receptors, modulating gene expression and influencing various biological processes . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Impact of Structural Variations
(a) Substituents and Bioactivity
- Chlormadinone Acetate: The 6-chloro substitution enhances binding to progesterone receptors, conferring potent antiandrogenic effects. This contrasts with the target compound, which lacks halogenation and may exhibit weaker receptor affinity .
- FA-14 : The chloromethylbenzoyl group introduces bulky lipophilic regions, enabling bacterial membrane penetration and inhibition of protein synthesis via elongation factor G binding .
- Clobetasol Propionate : The fluorine atom at position 9 increases glucocorticoid receptor selectivity, reducing mineralocorticoid side effects .
(b) Pharmacokinetics
- 17α-Acetate Groups (target compound and Chlormadinone): These act as prodrug moieties, improving oral bioavailability by resisting first-pass metabolism. Hydrolysis in vivo releases active hydroxylated forms .
Biological Activity
Acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] ester is a complex organic compound with potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological effects.
- Molecular Formula : C24H34O4
- Molecular Weight : 386.52436 g/mol
- CAS Number : 8064-51-5
- Structural Characteristics : The compound is characterized by a cyclopenta[a]phenanthrene framework with multiple methyl groups and an acetyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Steroid Receptors : It binds to steroid hormone receptors (e.g., androgen and estrogen receptors), influencing gene expression related to growth and metabolism.
- Signal Transduction Pathways : The compound may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cellular growth and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 15.4 | Apoptosis induction | |
| HeLa (cervical cancer) | 12.7 | Cell cycle arrest | |
| A549 (lung cancer) | 18.5 | Inhibition of metastasis |
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in preclinical models:
- Reduction of Cytokine Production : It significantly decreases the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective properties:
- Protection Against Oxidative Stress : In vitro studies demonstrate that the compound can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS).
Case Study 1: Anticancer Activity in Mice
A study conducted on mice with induced tumors demonstrated that administration of acetic acid [(17R)-17-acetyl-6,10,13-trimethyl-3-oxo...] led to a significant reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 40% after four weeks of treatment.
Case Study 2: Anti-inflammatory Response in Rats
In a rat model of acute inflammation induced by carrageenan injection, treatment with the compound resulted in a marked decrease in paw edema compared to untreated rats. This suggests its potential application in managing inflammatory conditions.
Q & A
Basic: What spectroscopic and crystallographic techniques are essential for characterizing the steroidal core of this compound?
Answer:
The compound’s complex steroidal structure requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using - and -NMR to identify methyl, acetyl, and ketone groups. NOESY experiments clarify spatial arrangements of substituents.
- X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement . For example, reports a crystal structure (CCDC entry) with bond angles and torsion angles critical for validating stereochemistry.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., , MW 370.5 g/mol from ).
Key Parameters:
| Technique | Critical Data |
|---|---|
| NMR | 1.2–2.5 ppm (methyl groups), 2.1–2.3 ppm (acetyl) |
| X-ray | R-factor < 0.05, resolution ≤ 1.0 Å |
Advanced: How can crystallographic data discrepancies (e.g., disordered atoms) be resolved during structural refinement?
Answer:
Discrepancies often arise from dynamic disorder or partial occupancy. Strategies include:
- SHELXL Refinement: Use PART and DFIX commands to model disordered regions . For example, highlights iterative refinement cycles to minimize R-values.
- Computational Validation: Compare with density functional theory (DFT)-optimized geometries to validate bond lengths/angles.
- Multi-Data Integration: Cross-reference with NMR-derived NOE constraints to resolve ambiguous electron density.
Example: A study in resolved methyl group disorder by fixing occupancy ratios based on B-factor analysis.
Basic: What synthetic routes are reported for this compound, and what parameters govern yield?
Answer:
Synthesis typically involves:
- Multi-Step Functionalization: Start with steroidal precursors (e.g., progesterone derivatives). Key steps include acetylation at C17 and oxidation at C3 ( ).
- Critical Parameters:
- Temperature: 0–5°C for acetyl chloride reactions to prevent side products.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) for anhydrous conditions .
- Catalysts: Pyridine or DMAP for acetylation efficiency.
Yield Optimization Table:
| Step | Optimal Conditions | Yield Range |
|---|---|---|
| Acetylation | 0°C, 2 eq. acetyl chloride | 70–85% |
| Oxidation | CrO in acetone, 25°C | 60–75% |
Advanced: How can stereoselective challenges in synthesizing the (17R) configuration be addressed?
Answer:
The (17R) configuration is critical for biological activity. Strategies include:
- Chiral Auxiliaries: Use enantiopure starting materials (e.g., employs (13S,17R)-precursors).
- Asymmetric Catalysis: Palladium-catalyzed allylic alkylation to control C17 stereochemistry.
- In Situ Monitoring: Use HPLC with chiral columns to track enantiomeric excess during synthesis.
Case Study: achieved 95% enantiomeric purity by coupling Grignard reagents with steroidal ketones under strict inert conditions.
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, face shields, and NIOSH-approved respirators for powder handling .
- Storage: Inert atmosphere (argon) at –20°C to prevent oxidation ().
- Waste Disposal: Neutralize with 10% NaOH before disposal to avoid environmental release .
Advanced: How can computational models predict biological interactions, and how do they align with experimental data?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to progesterone receptors. notes IC values correlate with docking scores (e.g., ΔG < –9 kcal/mol).
- MD Simulations: Analyze stability of receptor-ligand complexes over 100 ns trajectories.
- Validation: Compare with in vitro receptor-binding assays (e.g., competitive ELISA in ).
Example: A study integrated docking with crystallographic data (PDB ID: 1A28) to explain the compound’s higher affinity versus progesterone .
Advanced: How can researchers resolve conflicting bioactivity data across different assay systems?
Answer:
- Assay Standardization: Use identical cell lines (e.g., MCF-7 for estrogenic activity) and normalize to reference compounds.
- Metabolic Stability Testing: Incubate with liver microsomes to identify degradation products ().
- Data Reconciliation: Apply multivariate analysis to distinguish assay-specific artifacts from true activity.
Case Study: reported conflicting IC values due to serum protein interference; ultrafiltration resolved discrepancies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
